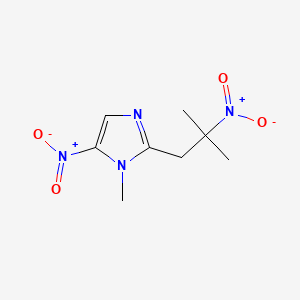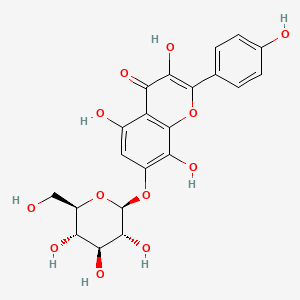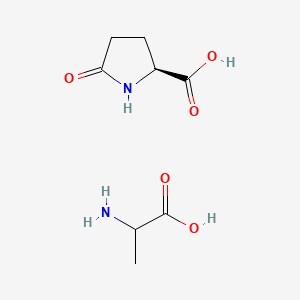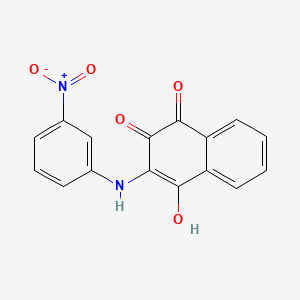
1,4-Naphthalenedione, 2-hydroxy-3-((3-nitrophenyl)amino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Naphthalenedione, 2-hydroxy-3-((3-nitrophenyl)amino)- is a complex organic compound that belongs to the class of naphthoquinones. This compound is characterized by the presence of a naphthalene ring system with two ketone groups at positions 1 and 4, a hydroxyl group at position 2, and an amino group substituted with a 3-nitrophenyl group at position 3. Naphthoquinones are known for their diverse biological activities and are used in various scientific research applications.
Vorbereitungsmethoden
The synthesis of 1,4-Naphthalenedione, 2-hydroxy-3-((3-nitrophenyl)amino)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Amination: The conversion of nitrobenzene to aniline through reduction.
Coupling Reaction: The reaction of aniline with 1,4-naphthoquinone to form the desired compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of catalysts and controlled reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1,4-Naphthalenedione, 2-hydroxy-3-((3-nitrophenyl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The hydroxyl and amino groups can participate in substitution reactions with various reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,4-Naphthalenedione, 2-hydroxy-3-((3-nitrophenyl)amino)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new drugs, particularly for its cytotoxic effects on cancer cells.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 1,4-Naphthalenedione, 2-hydroxy-3-((3-nitrophenyl)amino)- involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress and cell damage. It may also inhibit specific enzymes and interfere with cellular signaling pathways, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
1,4-Naphthalenedione, 2-hydroxy-3-((3-nitrophenyl)amino)- can be compared with other naphthoquinone derivatives such as:
1,4-Naphthalenedione, 2-hydroxy-3-methyl-: Known for its antimicrobial properties.
1,4-Naphthalenedione, 2-hydroxy-: Commonly used in the synthesis of dyes and pigments.
1,4-Naphthalenedione, 2-amino-3-chloro-: Studied for its potential anticancer activity.
The uniqueness of 1,4-Naphthalenedione, 2-hydroxy-3-((3-nitrophenyl)amino)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
135330-13-1 |
|---|---|
Molekularformel |
C16H10N2O5 |
Molekulargewicht |
310.26 g/mol |
IUPAC-Name |
4-hydroxy-3-(3-nitroanilino)naphthalene-1,2-dione |
InChI |
InChI=1S/C16H10N2O5/c19-14-11-6-1-2-7-12(11)15(20)16(21)13(14)17-9-4-3-5-10(8-9)18(22)23/h1-8,17,19H |
InChI-Schlüssel |
FWJIFYWPDQDCEC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)C2=O)NC3=CC(=CC=C3)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


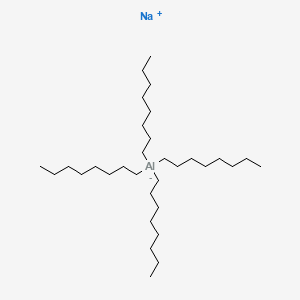
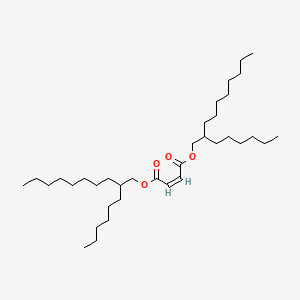
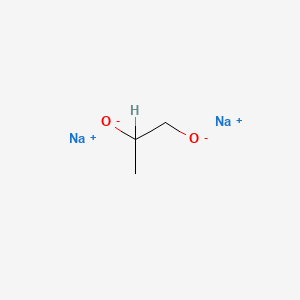

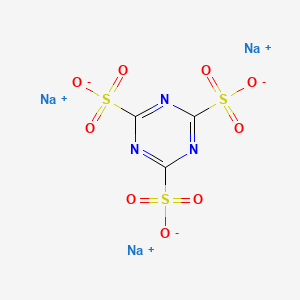


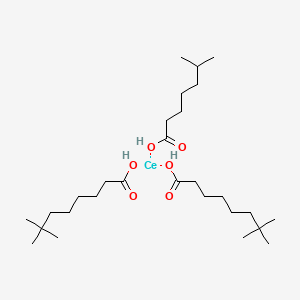
![N-[(1-Methylpropoxy)methyl]acrylamide](/img/structure/B12658031.png)
